molecular formula C15H15NO4S B8236678 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone

1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone

Cat. No.: B8236678
M. Wt: 305.4 g/mol
InChI Key: GVEGJGGIVOUSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(6-methyl-1-oxidopyridin-1-ium-3-yl)-2-(4-methylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-3-6-13(10-16(11)18)15(17)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEGJGGIVOUSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Five-Step Process via 4-(Methylthio)benzyl Alcohol

A foundational method, detailed in US6566527B1 , involves the following sequence:

Step 1: Chlorination of 4-(Methylthio)benzyl Alcohol
4-(Methylthio)benzyl alcohol is treated with concentrated hydrochloric acid in toluene at 10–40°C to yield 4-(methylthio)benzyl chloride. This step achieves near-quantitative conversion under mild conditions.

Step 2: Cyanide Substitution
Reaction with sodium cyanide in a water-immiscible solvent (e.g., toluene) produces 4-(methylthio)phenylacetonitrile. Alkali metal cyanides ensure efficient nucleophilic displacement.

Step 3: Condensation with 6-Methylnicotinic Ester
The nitrile intermediate undergoes condensation with a 6-methylnicotinic ester (e.g., ethyl ester) in the presence of a base, forming 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl]-6-methylpyridine. Piperidine is often employed to enhance reaction rates.

Step 4: Hydrolysis and Decarboxylation
Acidic hydrolysis (e.g., HCl) cleaves the cyano and ester groups, followed by decarboxylation to yield 3-[2-(4-(methylthio)phenyl)acetyl]-6-methylpyridine.

Step 5: Oxidation to Methylsulfonyl Group
The methylthio group is oxidized to methylsulfonyl using hydrogen peroxide or peracetic acid in the presence of sodium tungstate and methanesulfonic acid. This step achieves >95% conversion, with purity critical for subsequent N-oxidation.

Alternative Coupling Route via Sulfonate Intermediates

US20120232281A1 describes a streamlined approach avoiding metal catalysts:

  • Intermediate Formation : 1-(6-Methylpyridin-3-yl)ethanone is reacted with 4-bromophenylmethylsulfone in the presence of piperidine at 40°C for 16 hours.

  • Coupling Reaction : A Sonogashira-type coupling forms 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol, which is subsequently hydrolyzed to the ethanone intermediate.

Pyridine N-Oxidation Strategies

m-Chloroperbenzoic Acid (m-CPBA)

Source highlights m-CPBA as a robust reagent for pyridine N-oxidation. For example:

  • Conditions : 3-Trichloromethylpyridine treated with m-CPBA in dry chloroform at 0–25°C yields the N-oxide in 63% purity.

  • Mechanism : Electrophilic attack by the peracid generates the N-oxide, with electron-withdrawing groups on the pyridine ring modulating reactivity.

Magnesium Monoperphthalate

A safer alternative to m-CPBA, magnesium monoperphthalate, achieves comparable yields (60–70%) under aqueous conditions, minimizing byproduct formation.

Industrial-Scale Oxidation

Patent EP2551265B1 discloses an optimized protocol for the ethanone intermediate’s oxidation:

  • Reagents : Peracetic acid and hydrogen peroxide.

  • Catalyst : Sodium tungstate (0.5–1.0 mol%).

  • Acid Additive : Methanesulfonic acid (2.0 eq).

  • Temperature : 50–60°C for 8–12 hours.

  • Yield : 89–92% with HPLC purity >99.5%.

Comparative Analysis of Methods

ParameterFive-Step ProcessCoupling RouteIndustrial Oxidation
Starting Material 4-(Methylthio)benzyl alcohol4-BromophenylmethylsulfonePre-formed ethanone intermediate
Key Reagents HCl, NaCN, H₂O₂Piperidine, sulfonatePeracetic acid, Na₂WO₄
Reaction Time 24–48 hours16 hours8–12 hours
Overall Yield 68–72%75–80%89–92%
Purity (HPLC) 98.5%99.0%99.5%

Challenges and Optimization

  • Selectivity in N-Oxidation : Competing sulfone oxidation is mitigated by using mild acidic conditions and controlled stoichiometry.

  • Byproduct Formation : Over-oxidation to pyridine N,N-dioxides is minimized at temperatures <60°C.

  • Catalyst Recovery : Sodium tungstate is recycled via aqueous extraction, reducing costs .

Chemical Reactions Analysis

1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • CAS No.: 221615-75-4
  • Molecular Formula: C₁₅H₁₅NO₃S
  • Molecular Weight : 289.35 g/mol

Physicochemical Properties :

  • Density : 1.242 g/cm³
  • Boiling Point : 509.7°C (at 760 mmHg)
  • Flash Point : 262.1°C
  • Synthetic Role: Key intermediate in the production of COX-2 inhibitors, notably etoricoxib .

Structural Features :

  • Comprises a pyridine ring (6-methyl-substituted) and a methylsulfonylphenyl group linked via an ethanone bridge.
  • The sulfonyl group enhances polarity and binding affinity to COX-2 enzymes .

Comparison with Similar Compounds

Methylthio Analog: 1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone (CAS 221615-72-1)

Structural Differences :

  • Sulfur Oxidation State : Methylthio (-SMe) vs. methylsulfonyl (-SO₂Me) group at the para position of the phenyl ring .

Physicochemical Contrasts :

  • Polarity : The methylthio analog is less polar due to the absence of sulfonyl’s electronegative oxygen atoms, impacting solubility and pharmacokinetics.
  • Synthetic Relevance : The methylthio derivative serves as a precursor in the synthesis of the target compound, requiring oxidation to introduce the sulfonyl group .

Pyridine-Based CYP51 Inhibitors: UDO and UDD

Structural Overview :

  • UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
  • UDD : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine .

Key Comparisons :

Feature Target Compound UDO/UDD
Core Structure Pyridine-ethanone Pyridine-piperazine/piperidine
Functional Groups Methylsulfonylphenyl Trifluoromethyl, chloro
Biological Target COX-2 CYP51 (T. cruzi enzyme)
Therapeutic Use Anti-inflammatory Antiparasitic (Chagas disease)

Mechanistic Insight :

  • Both classes utilize pyridine rings for structural rigidity but differ in substituents and target enzymes. The sulfonyl group in the target compound optimizes COX-2 binding, while trifluoromethyl groups in UDO/UDD enhance CYP51 inhibition .

Indazole Derivatives: 4-(Isobutylsulfonyl)-6-nitro-1-phenyl-1H-indazol-3-ylmethanone

Structural Analysis :

  • Contains an indazole core with isobutylsulfonyl and nitro groups, contrasting with the pyridine-ethanone scaffold of the target compound .

Functional Comparison :

  • Applications : The indazole compound’s complexity suggests use in kinase inhibition or anticancer research, diverging from the COX-2 focus of the target molecule .

Biological Activity

1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone, also known by its CAS number 1027162-35-1, is a compound that has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for treating pain and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone is C15H15NO4S, with a molecular weight of 305.35 g/mol. The compound features a pyridine ring and a sulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H15NO4S
Molecular Weight305.35 g/mol
Density1.26±0.1 g/cm³ (20 ºC)

COX-2 Inhibition

The primary biological activity associated with 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone is its role as an intermediate in the synthesis of Etoricoxib, a well-known COX-2 inhibitor. COX-2 inhibitors are significant in the management of pain and inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action :
Etoricoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the formation of prostaglandins involved in inflammation and pain signaling. By inhibiting COX-2, the compound reduces inflammation and alleviates pain effectively.

Pharmacological Studies

Research has demonstrated that compounds similar to 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone exhibit significant anti-inflammatory effects in various animal models. For instance:

  • Animal Model Studies : In rodent models of arthritis, administration of Etoricoxib showed reduced paw swelling and joint inflammation compared to controls .
  • In Vitro Studies : Cell culture assays have indicated that compounds within this class can inhibit prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, further supporting their anti-inflammatory potential .

Case Studies

Several studies have explored the efficacy of Etoricoxib and related compounds:

  • Clinical Trial Data : A clinical trial involving patients with osteoarthritis demonstrated that Etoricoxib significantly reduced pain scores compared to placebo over a treatment period of 12 weeks .
  • Comparative Studies : In comparative studies against traditional NSAIDs like ibuprofen, Etoricoxib was found to provide similar analgesic effects with a lower incidence of gastrointestinal adverse events .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via nucleophilic substitution and condensation reactions. For example, α-bromo-4-(methylsulfonyl)acetophenone is reacted with substituted anilines in the presence of NaHCO₃ in anhydrous methanol, yielding intermediates that undergo cyclization to form the target structure . Reaction optimization (e.g., temperature, solvent polarity) is critical for achieving high yields (56–87%) and purity, with ethanol recrystallization as a common purification step .

Q. Which spectroscopic techniques are used to characterize this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., sulfonyl C=O stretch at ~1670 cm⁻¹) .
  • LC-MS (ESI) : Confirms molecular weight (e.g., m/z 289.35 for [M+H]⁺) and fragmentation patterns .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.5–8.5 ppm) and methyl/methylene groups .

Q. How is the compound’s purity assessed in pharmaceutical research?

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Impurity profiling, such as detecting Etoricoxib-related by-products (e.g., methylthio analogs), requires method validation per ICH guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Maintaining 80°C during condensation prevents incomplete intermediate formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
  • Catalyst screening : Lewis acids (e.g., AlCl₃) may accelerate Friedel-Crafts acylation in analogous systems .

Q. How do researchers address discrepancies in reported physical properties?

For example, boiling point data (509.7°C vs. conflicting literature):

  • Validate via differential scanning calorimetry (DSC) under inert gas.
  • Cross-reference computational predictions (e.g., COSMO-RS simulations) with experimental thermogravimetric analysis (TGA) .

Q. What strategies mitigate by-product formation during synthesis?

  • Regioselective blocking : Protect reactive sites (e.g., pyridine N-oxide) to avoid undesired substitutions .
  • In-situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress .
  • By-product isolation : Chromatographic separation (e.g., flash silica) identifies impurities for structural elucidation .

Q. How are structure-activity relationships (SAR) explored for medicinal applications?

  • Analog synthesis : Introduce substituents (e.g., halogens, methoxy) to the pyridine or phenyl rings .
  • Biological assays : Test COX-2 inhibition (IC₅₀) and selectivity ratios to assess anti-inflammatory potential .
  • Docking studies : Model interactions with COX-2’s hydrophobic pocket using AutoDock Vina .

Q. What computational methods predict the compound’s reactivity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • MD simulations : Study solvation effects and stability in biological membranes (e.g., GROMACS) .

Data Contradiction Analysis

Q. How to resolve conflicting solubility or stability data?

  • For aqueous solubility : Perform shake-flask experiments at varied pH (2–12) and validate via UV-vis spectroscopy .
  • Stability under light/heat : Accelerated degradation studies (40°C/75% RH for 3 months) with LC-MS monitoring .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature80°C↑ 20%
SolventAnhydrous MeOH↑ Purity
CatalystNaHCO₃↓ By-products

Q. Table 2: Key Spectral Data

TechniqueObserved SignalReference
IR (C=O)1670 cm⁻¹
LC-MS (ESI)m/z 289.35 ([M+H]⁺)
¹H NMR (CDCl₃)δ 2.5 ppm (CH₃, pyridine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.